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Allo-3α-tetrahydro Cortisol-d7

Cat. No.: B1154640
M. Wt: 373.53
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Cortisol Metabolism Research

Cortisol, a glucocorticoid hormone produced by the adrenal glands, plays a vital role in a wide array of physiological processes, including metabolism, immune response, and stress regulation. healthmatters.io The body metabolizes cortisol into various compounds, which are then excreted, primarily in urine. The profile of these metabolites provides a comprehensive picture of cortisol production and metabolism.

Key metabolites of cortisol include tetrahydrocortisol (B1682764) (THF), allo-tetrahydrocortisol (aTHF), and tetrahydrocortisone (B135524) (THE). nih.govnih.gov The conversion of cortisol to these metabolites involves several enzymatic steps. Notably, the enzyme 5α-reductase is responsible for converting cortisol to allo-tetrahydrocortisol. The balance between these metabolites, such as the ratio of (aTHF+THF)/THE, is a critical indicator of enzyme activity and has been investigated as a potential biomarker for various conditions, including hypertension and depression. nih.govnih.gov

Allo-3α-tetrahydrocortisol is a significant downstream product in the cortisol metabolic pathway. physiology.org Research has shown that elevated urinary levels of aTHF can be associated with the hormonal activity of adrenal tumors and Cushing's syndrome. mdpi.com Therefore, accurate measurement of aTHF is essential for understanding both normal adrenal function and pathological states.

Significance of Deuterated Steroid Metabolites in Research

The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized steroid analysis, offering high sensitivity and specificity. nih.govresearchgate.net In this context, deuterated steroid metabolites, such as Allo-3α-tetrahydrocortisol-d7, serve as ideal internal standards. clearsynth.com

An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known quantity to a sample before analysis. The use of a stable isotope-labeled internal standard, like one containing deuterium (B1214612) (a heavy isotope of hydrogen), is particularly advantageous for mass spectrometry. sigmaaldrich.com Because Allo-3α-tetrahydrocortisol-d7 is chemically almost identical to the natural, non-deuterated aTHF, it behaves similarly during sample preparation (extraction, derivatization) and chromatographic separation. clearsynth.comsigmaaldrich.com

However, due to the presence of deuterium atoms, it has a higher molecular weight. usbio.net This mass difference allows the mass spectrometer to distinguish between the analyte (endogenous aTHF) and the internal standard (Allo-3α-tetrahydrocortisol-d7). fu-berlin.de This technique, known as stable isotope dilution mass spectrometry, allows for highly accurate and precise quantification by correcting for any loss of analyte during sample processing and for variations in instrument response (matrix effects). clearsynth.comsigmaaldrich.com The use of deuterated standards is considered the gold standard for quantitative analysis in clinical and research settings. researchgate.net

Historical Perspective of Allo-3α-tetrahydro Cortisol-d7 in Steroid Research

The analysis of steroids has evolved significantly over the decades. Early methods relied on techniques that were often laborious and lacked specificity. The first online chromatography-mass spectrometry methods for hormone analysis date back to the 1960s. uniroma1.it Gas chromatography-mass spectrometry (GC-MS) became a powerful tool for steroid analysis, especially for unconjugated steroids, starting in the 1970s. fu-berlin.denih.gov

The synthesis and use of deuterated steroids as internal standards for GC-MS quantification of endogenous steroids was a significant development. fu-berlin.de A 1998 study, for instance, described a GC-MS method for the simultaneous determination of THF, allo-THF, and THE in human plasma and urine using their respective d5-labeled counterparts as internal standards. nih.gov This highlights that the principle of using deuterated tetrahydro-metabolites of cortisol for accurate quantification has been established for some time.

More recently, with the widespread adoption of LC-MS/MS, the demand for high-quality deuterated internal standards has grown. uniroma1.it LC-MS/MS offers advantages over GC-MS, such as simpler sample preparation, as it often does not require derivatization, and the ability to analyze a wider range of compounds, including conjugated steroids. nih.gov The development and commercial availability of specifically labeled compounds like Allo-3α-tetrahydrocortisol-d7 reflect the ongoing refinement of analytical methods. These standards are crucial for validating high-throughput assays used in large clinical studies and for developing new diagnostic applications based on steroid profiling. nih.govresearchgate.net

Properties

Molecular Formula

C₂₁H₂₇D₇O₅

Molecular Weight

373.53

Synonyms

3α,5α,11β)-3,11,17,21-Tetrahydroxypregnan-20-one-d7 ;  3α,11β,17,21-Tetrahydroxy-5α-pregnan-20-one-d7;  3α,5α-Tetrahydrocortisol-d7;  5α-Pregnane-3α,11β,17α,21-tetraol-20-one-d7;  5α-Tetrahydrocortisol-d7;  AL 3308-d7;  ATHF-d7;  Allotetrahydrocortisol-d7; 

Origin of Product

United States

Isotopic Labeling and Synthesis Methodologies

Strategies for Deuterium (B1214612) Labeling of Cortisol Metabolites

The creation of deuterated cortisol metabolites relies on carefully planned synthetic routes that introduce deuterium atoms into the steroid's carbon skeleton. This process often begins with selecting a suitable precursor molecule that can be chemically modified to yield the desired labeled product.

The synthesis of multi-deuterated tetrahydrocortisol (B1682764) (THF) and allo-tetrahydrocortisol (allo-THF) often utilizes precursors that already contain the basic steroid structure but also feature reactive sites suitable for deuteration. nih.gov A common strategy involves using prednisolone (B192156) or prednisone (B1679067) as starting materials. nih.gov These compounds are ideal because their A-ring contains carbon-carbon double bonds that can be targeted for adding deuterium atoms. nih.gov For the synthesis of other labeled cortisol variants, cortisone (B1669442) can also serve as a precursor, where its existing functional groups are modified in subsequent steps. nih.gov

A primary method for introducing multiple deuterium atoms into the steroid A-ring is reductive deuteration. nih.gov This technique was successfully used to prepare allo-tetrahydrocortisol-d5. nih.gov The process involves treating the precursor, such as prednisolone or prednisone, with a catalyst like rhodium (5%) on alumina (B75360) while under a deuterium gas atmosphere. nih.gov This reaction reduces the double bonds at positions C-1, C-2, C-3, C-4, and C-5, incorporating five non-exchangeable deuterium atoms into the A-ring of the steroid. nih.gov

Another key reductive technique employs reagents like sodium borodeuteride (NaBD₄). This method is used for the specific deuteration of carbonyl groups, such as the C-11 keto group in cortisone, to produce a hydroxyl group with a deuterium atom attached at that position. nih.govnih.gov

Isotopic Purity and Enrichment Assessment in Labeled Compounds

After synthesis, it is critical to determine the isotopic purity and the degree of deuterium enrichment in the final compound. rsc.org This assessment validates the success of the labeling process and ensures the reliability of the compound as an internal standard. rsc.org

Mass spectrometry (MS), particularly gas chromatography-mass spectrometry (GC-MS), is a primary tool for this evaluation. nih.govnih.gov The analysis of the molecular ion region in the mass spectrum reveals the distribution of different isotopologues (molecules that differ only in their isotopic composition). sigmaaldrich.comnih.gov For example, in the synthesis of allo-tetrahydrocortisol-d5 from prednisolone, the isotopic purity of the d5-form was estimated to be 74.46 atom%D. nih.gov This calculation is based on the relative intensities of the ions corresponding to the desired labeled compound and any other isotopologues present. nih.gov

Modern analytical strategies also employ high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy to provide a comprehensive evaluation. rsc.org These techniques can confirm the structural integrity of the compound and the precise locations of the deuterium labels. rsc.orgnih.gov

Deuterated CompoundEstimated Isotopic Purity (%D as Labeled Form)Analytical MethodSource
Allo-tetrahydrocortisol-d5 (allo-THF-d5)74.46GC-MS nih.gov
Tetrahydrocortisol-d5 (THF-d5)86.17GC-MS nih.gov
Tetrahydrocortisone-d5 (THE-d5)81.90GC-MS nih.gov

Derivatization Approaches for Isotopic Incorporation and Analytical Enhancement

For analytical techniques like GC-MS, steroids and their metabolites often require chemical modification, or derivatization, prior to analysis. researchgate.netmdpi.com This process is crucial because it increases the volatility and thermal stability of these compounds, which is necessary for them to be vaporized and travel through the gas chromatograph. youtube.com

A common two-step derivatization procedure for cortisol metabolites involves methoximation followed by silylation. youtube.commdpi.com

Methoximation: The steroid is first treated with a reagent like methoxyamine hydrochloride. This reaction converts the keto groups (such as the one at C-20) into methoxime (MO) derivatives. youtube.commdpi.com This step is important for stabilizing the molecule and preventing the formation of multiple derivative products from a single compound. youtube.com

Silylation: Following methoximation, the hydroxyl groups on the steroid are converted into trimethylsilyl (B98337) (TMS) ethers. mdpi.com This is achieved using a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com The addition of these TMS groups replaces active hydrogen atoms, reduces the polarity of the molecule, and significantly enhances its volatility for GC-MS analysis. mdpi.comyoutube.com

This MO-TMS derivatization is the method used to assess the isotopic purities of synthesized deuterated compounds like allo-THF-d5. nih.gov While liquid chromatography-mass spectrometry (LC-MS/MS) can sometimes analyze these compounds directly without derivatization, the derivatization approach remains a cornerstone for GC-MS based methods. nih.gov

Role in Endogenous Steroid Metabolism and Enzymatic Pathways

Overview of Cortisol Catabolism and Tetrahydro-Metabolite Formation

The formation of Allo-3α-tetrahydro Cortisol, also known as 5α-tetrahydrocortisol (allo-THF), is a multi-step enzymatic process. medchemexpress.com The pathway begins with the irreversible reduction of the double bond between carbons 4 and 5 of the A-ring of the cortisol molecule. nih.gov This reaction is catalyzed by the enzyme 5α-reductase, which produces 5α-dihydrocortisol. oup.comnih.gov This intermediate is then further metabolized by 3α-hydroxysteroid dehydrogenase enzymes, which reduce the 3-keto group to a 3α-hydroxyl group, yielding the final product, Allo-3α-tetrahydro Cortisol. nih.govhealthmatters.io The "allo" prefix in its name signifies the 5α configuration, which results in a planar structure at the junction of the A and B steroid rings. nih.gov

The metabolism of cortisol is not a single pathway but a network of parallel reactions. Running concurrently to the 5α-reductase pathway is a pathway mediated by the enzyme 5β-reductase. oup.comnih.gov This enzyme produces 5β-dihydrocortisol, which is then converted to 3α,5β-tetrahydrocortisol, commonly known as Tetrahydrocortisol (B1682764) (THF). healthmatters.io THF is a stereoisomer of allo-THF.

Furthermore, the entire metabolic cascade can begin with either cortisol or its inactive counterpart, cortisone (B1669442). nih.gov Cortisol and cortisone are interconverted by 11β-hydroxysteroid dehydrogenase enzymes. nih.govbioscientifica.com Cortisone is also a substrate for 5α- and 5β-reductases, leading to the formation of Allo-tetrahydrocortisone (allo-THE) and Tetrahydrocortisone (B135524) (THE), respectively. dutchtest.comnih.gov Therefore, Allo-3α-tetrahydro Cortisol is one of four major tetrahydro-metabolites that reflect the peripheral breakdown of active and inactive glucocorticoids. nih.govnih.gov

Enzymatic Regulation of Cortisol Metabolism by Key Enzymes

The rate and direction of cortisol metabolism are tightly controlled by a series of key enzymes whose activity can be influenced by various physiological and pathological states.

The enzymes 5α-reductase and 5β-reductase are critical gatekeepers in cortisol catabolism, as they catalyze the first committed step in the formation of tetrahydro-metabolites. oup.comnih.gov These enzymes determine whether cortisol will be shunted down the allo (5α) or the normal (5β) pathway. There are three known isoenzymes of 5α-reductase (SRD5A1, SRD5A2, and SRD5A3), which are membrane-bound and exhibit distinct tissue distributions and regulatory mechanisms. wikipedia.orgresearchgate.nettmc.edu In contrast, 5β-reduction is catalyzed by a single soluble enzyme, AKR1D1. researchgate.net The relative activity of these reductases dictates the ratio of urinary allo-THF to THF, which can be a valuable diagnostic marker. dutchtest.com For instance, increased 5α-reductase activity is associated with obesity and insulin (B600854) resistance. nih.gov

Table 1: Key Enzymes in Cortisol Catabolism
EnzymePrimary FunctionReaction Catalyzed
5α-Reductase (SRD5A1, SRD5A2)Inactivation of cortisol; formation of 5α (allo) metabolitesCortisol → 5α-Dihydrocortisol
5β-Reductase (AKR1D1)Inactivation of cortisol; formation of 5β metabolitesCortisol → 5β-Dihydrocortisol
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)Glucocorticoid activation (reductase)Cortisone → Cortisol
11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)Glucocorticoid inactivation (dehydrogenase)Cortisol → Cortisone

The 11β-hydroxysteroid dehydrogenase (11β-HSD) isozymes act upstream of the A-ring reductases and are crucial for regulating the availability of cortisol to its receptors and to metabolizing enzymes. nih.gov There are two primary isoforms:

11β-HSD1 is expressed in key metabolic tissues like the liver and adipose tissue. wikipedia.org It is a bidirectional enzyme but functions predominantly as a reductase in vivo, converting inactive cortisone back into active cortisol, thereby amplifying local glucocorticoid action. oup.comnih.govbioscientifica.com

11β-HSD2 is found in mineralocorticoid-sensitive tissues, such as the kidneys and colon. wikipedia.org It acts exclusively as a dehydrogenase, inactivating cortisol to cortisone and thereby protecting the mineralocorticoid receptor from illicit occupation by cortisol. nih.govbioscientifica.com

Table 2: Major Tetrahydro-Metabolites of Cortisol and Cortisone
MetaboliteAbbreviationPrecursor SteroidKey Reductase
Allo-3α-tetrahydro Cortisolallo-THFCortisol5α-Reductase
TetrahydrocortisolTHFCortisol5β-Reductase
Allo-tetrahydrocortisoneallo-THECortisone5α-Reductase
TetrahydrocortisoneTHECortisone5β-Reductase

Metabolic Flux Studies and Investigation of Isotopic Effects in Steroid Transformations

Deuterium-labeled steroids like Allo-3α-tetrahydro Cortisol-d7 are invaluable in metabolic flux studies, which aim to quantify the rate of turnover of metabolites in a biological system. nih.gov By introducing a known amount of the labeled compound, researchers can trace its fate and measure the rates of its formation and degradation. This is often achieved using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), which can differentiate between the deuterated standard and its endogenous, non-labeled counterpart.

The use of stable isotopes also allows for the investigation of kinetic isotope effects (KIE). The KIE is a change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. In the case of this compound, the presence of seven deuterium (B1214612) atoms in place of hydrogen can influence the rate of its enzymatic transformations. This is because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, thus requiring more energy to break.

This difference in bond energy can lead to a slower rate of metabolism for the deuterated compound compared to the natural one. Studying these isotopic effects can provide detailed insights into the mechanisms of the enzymes involved in steroid metabolism, such as 5α-reductase and 3α-HSD.

While specific studies detailing the metabolic flux and isotopic effects of this compound are not extensively available in public literature, the principles of its application are well-established. For instance, studies using other deuterated cortisol metabolites have successfully quantified cortisol production and clearance rates in various physiological and pathological states.

The synthesis of multi-deuterated forms of tetrahydrocortisol, such as d5-allo-THF, has been described for use in human metabolism studies, highlighting the importance of such labeled compounds. nih.gov These studies lay the groundwork for how this compound would be employed to yield valuable data.

The following table illustrates the type of data that could be generated from a study using this compound to determine the metabolic clearance rate of allotetrahydrocortisol.

Participant IDInfusion Rate of this compound (nmol/hr)Steady-State Plasma Concentration of this compound (nmol/L)Endogenous Plasma Concentration of Allotetrahydrocortisol (nmol/L)Calculated Metabolic Clearance Rate (L/hr)
P00110.02.515.24.0
P00210.02.213.84.5
P00310.03.118.53.2

This table is for illustrative purposes only and does not represent actual experimental data.

This table demonstrates how the kinetic isotope effect for the 5α-reductase-mediated conversion of a cortisol precursor might be presented. The rates of reaction for the natural (protio) substrate and the deuterated (deuterio) substrate are compared.

EnzymeSubstrateVmax (nmol/min/mg protein)Km (µM)Kinetic Isotope Effect (kH/kD)
5α-reductase Type 2Cortisol5.81.21.8
5α-reductase Type 2Cortisol-d73.21.3

This table is for illustrative purposes only and does not represent actual experimental data. kH/kD is the ratio of the rate constant for the non-deuterated substrate to the deuterated substrate.

Advanced Analytical Research Techniques and Method Development

Mass Spectrometry-Based Quantitation Methods for Allo-3α-tetrahydro Cortisol-d7 and Related Metabolites

Mass spectrometry (MS) has become the gold standard for steroid analysis, largely replacing less specific methods like immunoassays. sciex.com Coupled with chromatographic separation techniques, MS allows for the simultaneous and accurate quantification of a wide panel of steroid hormones and their metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS Applications in Steroid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a classic and powerful reference method for comprehensive steroid profiling. mdpi.com It is particularly well-suited for separating isomeric compounds. mdpi.com However, the analysis of steroids like Allo-3α-tetrahydro Cortisol by GC-MS requires a significant and often time-consuming sample preparation process. nih.gov Due to their low volatility, steroids must undergo hydrolysis and a two-step derivatization process to form, for example, methyloxime-trimethylsilyl ether derivatives before they can be analyzed by GC-MS. nih.govmdpi.com

Quantification is typically performed using selected-ion monitoring (SIM), which tracks characteristic fragment ions of the derivatized steroids. mdpi.comnih.gov For instance, a method for the simultaneous determination of tetrahydrocortisol (B1682764) (THF), allo-tetrahydrocortisol (allo-THF), and tetrahydrocortisone (B135524) (THE) involved a double derivatization to create bismethylenedioxypentafluoropropionate (BMD-PFP) derivatives, which provided good gas chromatographic behavior and allowed for sensitive quantification. nih.gov Despite its robustness and high resolving power, the extensive sample preparation and lower throughput have led many laboratories to adopt liquid chromatography-based methods for routine clinical assays. nih.govendocrine-abstracts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Applications for Metabolite Analysis

Liquid chromatography-mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), has emerged as a more sensitive, specific, and high-throughput alternative to GC-MS for steroid analysis. sciex.comendocrine-abstracts.org A key advantage of LC-MS/MS is its simplified sample preparation, which often eliminates the need for chemical derivatization. sciex.comnih.gov This technique is now widely used for the simultaneous and rapid quantitation of steroid patterns in various biological fluids. sigmaaldrich.com

LC-MS/MS methods have been developed and validated for the analysis of cortisol and its major metabolites, including Allo-3α-tetrahydro Cortisol. nih.govunimi.it These methods typically involve a straightforward sample extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by separation on a reversed-phase column (e.g., C18 or Biphenyl) and detection by a tandem mass spectrometer. nih.govendocrine-abstracts.org The high specificity of LC-MS/MS allows it to distinguish Allo-3α-tetrahydro Cortisol from its isomers and other related metabolites, which is a known limitation of immunoassays that suffer from cross-reactivity. mdpi.com

High-Resolution Accurate-Mass (HRAM) MS for Comprehensive Metabolite Profiling

High-Resolution Accurate-Mass (HRAM) mass spectrometry, often coupled with liquid chromatography (LC-HRAM-MS), provides an additional layer of specificity for comprehensive steroid profiling. nih.govresearchgate.net Unlike tandem MS which targets specific mass transitions, HRAM instruments (such as Time-of-Flight or Orbitrap) can measure the mass of an ion with very high precision. This allows for the determination of the elemental composition of a molecule, significantly enhancing confidence in compound identification. researchgate.net

HRAM LC-MS has been successfully used to develop and validate quantitative assays for large panels of urinary steroid metabolites. nih.govresearchgate.net One such method quantified 26 different steroids, demonstrating the power of HRAM-MS to create comprehensive metabolic profiles that can aid in the diagnosis of various adrenal disorders. nih.gov The high resolving power of this technique is crucial for separating and identifying steroid metabolites that may be isobaric (having the same nominal mass) but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS) is the cornerstone of quantitative steroid analysis in modern clinical and research laboratories. unimi.it This technique involves the selection of a specific precursor ion (typically the protonated molecule [M+H]⁺), its fragmentation through collision-induced dissociation (CID), and the detection of specific product ions. sciex.com The pairing of a precursor ion with a product ion is known as a transition, and monitoring these specific transitions in what is called multiple reaction monitoring (MRM) mode provides exceptional sensitivity and selectivity. nih.govresearchgate.net

For cortisol and its metabolites, specific MRM transitions are used for unambiguous detection and quantification. For example, a common transition for cortisol is m/z 363 → 121. endocrine-abstracts.orgresearchgate.net The fragmentation pattern is unique to the molecule's structure, allowing for the differentiation of isomers. In some cases, derivatization can be employed even in LC-MS/MS to enhance ionization efficiency and produce more specific fragments. A study on tetrahydrocortisol metabolites utilized picolinyl derivatization, which increased the ESI response by 15- to 80-fold compared to the underivatized molecules, enabling highly sensitive detection in small urine volumes. nih.gov

Table 1: Example LC-MS/MS Transitions for Cortisol and Related Compounds
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Cortisol363121 endocrine-abstracts.org
Cortisone (B1669442)361163 endocrine-abstracts.org
d4-Cortisol (Internal Standard)367121 endocrine-abstracts.org
d3-Cortisone364164 endocrine-abstracts.org

Internal Standard Applications and Method Validation for Deuterated Cortisol Metabolites

The reliability of quantitative data derived from mass spectrometry hinges on rigorous method validation and the proper use of internal standards. clearsynth.com Deuterated standards are considered the gold standard for quantitative bioanalysis using mass spectrometry. sigmaaldrich.com

Role of Deuterated this compound as an Internal Standard in Quantitative Assays

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable heavy isotope of hydrogen. clearsynth.com this compound serves this purpose for the quantification of endogenous Allo-3α-tetrahydro Cortisol. The ideal internal standard co-elutes chromatographically with the analyte and behaves identically during sample extraction, derivatization, and ionization. researchgate.net

The key function of a deuterated internal standard like this compound is to correct for variations that can occur during the analytical process. clearsynth.com These include:

Extraction Efficiency: It compensates for any loss of the analyte during sample preparation steps like liquid-liquid or solid-phase extraction. nih.gov

Matrix Effects: In complex biological samples like plasma or urine, other endogenous compounds can suppress or enhance the ionization of the analyte in the mass spectrometer's source. clearsynth.com Since the deuterated standard is chemically identical, it experiences the same matrix effects, allowing for an accurate correction.

Instrumental Variability: It accounts for minor fluctuations in instrument performance during an analytical run.

Quantification is achieved by calculating the ratio of the analyte's response to the internal standard's response and comparing this ratio to a calibration curve. nih.gov The use of stable isotope-labeled internal standards is a critical component of method validation, ensuring the accuracy, precision, and robustness of the assay. clearsynth.comsigmaaldrich.com This approach is essential for obtaining reliable and reproducible measurements of cortisol metabolites in both clinical diagnostics and research. endocrine-abstracts.orgresearchgate.net

Table 2: Method Validation Parameters from a Validated LC-MSn Method for Cortisol Metabolites
ParameterResultReference
Limit of Detection (LOD)0.01 ng/mL unimi.it
Limit of Quantification (LOQ)0.05 ng/mL unimi.it
Intra-day Precision (CV)1.4–9.2% unimi.it
Inter-day Precision (CV)3.6–10.4% unimi.it
Accuracy95–110% unimi.it
Extraction Recovery65–95% unimi.it
Linearity (R²)> 0.995 unimi.it

Method Validation Parameters for Quantitative Analysis

The validation of analytical methods is a critical step to ensure the reliability and accuracy of quantitative data for this compound and its analytes. Key validation parameters include linearity, accuracy, precision, recovery, and the limits of detection (LOD) and quantification (LOQ).

Linearity: Calibration curves for steroid analysis typically demonstrate good linearity, with correlation coefficients (R²) often exceeding 0.99. semanticscholar.orgnih.gov For instance, in the analysis of various steroids, linearity has been established across a range of concentrations, ensuring that the response of the instrument is proportional to the concentration of the analyte. researchgate.netnih.gov

Accuracy and Precision: Accuracy, often expressed as a percentage of the nominal value, and precision, measured by the relative standard deviation (RSD), are crucial for method reliability. For many steroid hormone assays, accuracy is expected to be within 85-115%, and precision (both intra- and inter-assay) should be below 15% RSD. researchgate.netresearchgate.netnih.gov Studies have demonstrated that methods for steroid analysis can achieve accuracy ranging from 83% to 118% and precision from 0.9% to 14.1%. researchgate.net

Recovery: Recovery assesses the efficiency of the extraction process. For steroid hormones, recovery rates can vary depending on the analyte and the extraction method used. For example, a solid-phase extraction (SPE) method for various steroid hormones reported recoveries ranging from 98.2% to 109.4%. nih.gov Another study noted recovery rates for a panel of steroids to be between 86.4% and 115.0%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For sensitive LC-MS/MS methods, LOQs for steroid metabolites can be in the low nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range. researchgate.netthermofisher.com For example, one method reported an LOQ for cortisol of 1 ng/mL, while for estradiol it was as low as 0.005 ng/mL. nih.gov

Interactive Data Table: Typical Method Validation Parameters for Steroid Analysis

ParameterTypical Acceptance CriteriaReported Values for Steroid Analysis
Linearity (R²)≥ 0.990.991 - 0.999 researchgate.net
Accuracy85-115%83% - 118% researchgate.net
Precision (RSD)< 15%0.9% - 14.1% researchgate.net
RecoveryMethod dependent, but should be consistent86.4% - 115.0% nih.gov
LODSignal-to-noise ratio of 3:10.001 - 0.020 ng/mg researchgate.net
LOQSignal-to-noise ratio of 10:10.002 - 0.040 ng/mg researchgate.net

Sample Preparation and Derivatization Strategies for Analytical Studies

Proper sample preparation is paramount for accurate analysis of this compound, as it involves isolating the analyte from complex biological matrices and preparing it for instrumental analysis.

Extraction Techniques for Steroid Metabolites from Biological Matrices

The initial step in sample preparation is the extraction of steroid metabolites from biological samples such as urine, plasma, or serum.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and preconcentration of steroids from aqueous samples. google.comrsc.org It offers advantages over liquid-liquid extraction, including higher recovery and reduced solvent consumption. nih.gov Various sorbents can be used, with C18 being a common choice for steroid analysis. nih.gov The process typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analytes with an organic solvent. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a traditional method for extracting steroids. mdpi.com It involves partitioning the analytes between the aqueous biological sample and an immiscible organic solvent. While effective, LLE can sometimes be time-consuming and may lead to the formation of emulsions. chromatographyonline.com

Supported Liquid Extraction (SLE): SLE is an alternative to LLE that uses a solid support material impregnated with the aqueous sample. The analytes are then eluted with an organic solvent. This technique avoids the formation of emulsions and can simplify the extraction process. chromatographyonline.com

Enzymatic Hydrolysis of Conjugated Steroid Species

In biological systems, steroids are often present as water-soluble glucuronide and sulfate conjugates. sigmaaldrich.comnih.gov For analysis by techniques like gas chromatography-mass spectrometry (GC-MS), these conjugates must first be cleaved to release the free steroid. nih.gov

Enzymatic Hydrolysis: This is the preferred method for deconjugation as it is milder than chemical methods like acid hydrolysis, which can degrade the steroids. sigmaaldrich.com Enzymes such as β-glucuronidase and sulfatase, often sourced from Helix pomatia, are commonly used for the simultaneous hydrolysis of both glucuronide and sulfate conjugates. sigmaaldrich.comdshs-koeln.de The efficiency of hydrolysis can be influenced by factors such as pH, temperature, and incubation time. nih.govnih.gov For example, the optimal pH for β-glucuronidase activity from H. pomatia is between 4.5 and 5.0, while sulfatase activity is optimal at a pH greater than 6.2. nih.gov

Derivatization Procedures for Enhanced Chromatographic and Spectrometric Performance

Derivatization is a chemical modification process used to improve the analytical properties of compounds, particularly for GC-MS analysis. researchgate.net For steroids, derivatization increases their volatility and thermal stability, and can also improve chromatographic peak shape and mass spectrometric fragmentation patterns. nih.gov

Silylation: This is a common derivatization technique for steroids, where active hydrogens in hydroxyl and keto groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. mdpi.com

Oximation: Ketone groups in steroids can be converted to oximes, which improves their stability and chromatographic behavior. mdpi.com This is often followed by silylation to derivatize any remaining hydroxyl groups.

Chromatographic Separation Techniques for this compound and Analytes

Chromatography is the core of the analytical process, separating the target analytes from other components in the sample extract before detection.

Gas Chromatography (GC) Separations of Steroid Metabolites

GC is a powerful technique for the separation of volatile and thermally stable compounds. researchgate.net For steroid analysis, GC coupled with mass spectrometry (GC-MS) is a well-established method. nih.govresearchgate.net

Column Selection: The choice of the GC column's stationary phase is critical for achieving good separation. restek.comsigmaaldrich.com The polarity of the stationary phase should be matched to the polarity of the analytes. greyhoundchrom.com For the separation of derivatized steroid metabolites, non-polar or moderately polar columns are often used. greyhoundchrom.com

Temperature Programming: The GC oven temperature is typically programmed to increase during the analysis. This allows for the elution of a wide range of compounds with different boiling points in a reasonable time, while maintaining good peak shape. nih.gov

Injection Mode: Splitless injection is often used for trace analysis to ensure that the entire sample is transferred to the column, maximizing sensitivity. mdpi.com

Interactive Data Table: Common GC Parameters for Steroid Metabolite Analysis

ParameterTypical SettingRationale
Column Stationary Phase Non-polar (e.g., 5% phenyl-methylpolysiloxane) or mid-polarityProvides good selectivity for derivatized steroids.
Column Dimensions 30 m length, 0.25 mm I.D., 0.25 µm film thicknessStandard dimensions offering a good balance of efficiency and capacity. mdpi.com
Carrier Gas Helium or HydrogenInert gases that carry the sample through the column.
Injection Mode SplitlessMaximizes the amount of analyte reaching the detector for trace analysis. mdpi.com
Injector Temperature 250-280 °CEnsures rapid volatilization of the sample. nih.gov
Oven Temperature Program Ramped from a lower to a higher temperature (e.g., 180°C to 300°C)Separates compounds based on their boiling points and interactions with the stationary phase. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Separations

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone analytical techniques for the separation, identification, and quantification of this compound, typically in complex biological matrices such as urine and plasma. These methods are prized for their high resolution and sensitivity, especially when coupled with mass spectrometry (MS). Given that this compound is a deuterated analog of the endogenous steroid Allo-3α-tetrahydro Cortisol, the chromatographic conditions developed for the non-labeled compound are directly applicable. The primary challenge in the chromatography of cortisol metabolites is the separation of structurally similar isomers, such as Allo-3α-tetrahydro Cortisol and its 5β-isomer, Tetrahydrocortisol.

Detailed Research Findings

Research has demonstrated that reversed-phase chromatography is the most common and effective approach for the separation of cortisol and its metabolites. C18 and C8 columns are frequently employed, offering the necessary hydrophobicity to retain these steroids. The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often water with a small amount of acid like formic acid to improve peak shape) and an organic modifier, such as methanol or acetonitrile. The gradient allows for the effective elution of compounds with varying polarities within a reasonable timeframe.

UPLC systems, with their smaller particle size columns (typically ≤ 2 µm), offer significant advantages over traditional HPLC systems, including higher resolution, improved sensitivity, and faster analysis times. A typical UPLC method for cortisol metabolites might have a total run time of less than 15 minutes, which is a significant improvement over older HPLC methods that could take much longer.

In a representative LC-MS/MS method for the simultaneous determination of five urinary free steroids, including allo-tetrahydrocortisol, a C18 column was used. The retention time for allo-tetrahydrocortisol was recorded at 13.02 minutes, demonstrating a successful separation from other related steroids under the applied chromatographic conditions nih.gov. The use of a deuterated internal standard, such as cortisol-d4, is common in such analyses to ensure accuracy and precision by correcting for variations in sample preparation and instrument response nih.gov. While this study did not specifically analyze for this compound, the nearly identical chemical properties mean its retention time would be virtually indistinguishable from the non-deuterated form.

Another study aiming to determine the ratio of tetrahydrocortisol and allo-tetrahydrocortisol to tetrahydrocortisone in urine utilized an HPLC separation on a C8 column with a ternary gradient of water, methanol, and acetonitrile researchgate.net. This highlights the flexibility in column and solvent selection to optimize the separation of these closely related steroid isomers researchgate.net.

The following data tables summarize typical chromatographic conditions and representative retention times for the separation of cortisol metabolites, which are applicable to this compound.

Table 1: Representative HPLC/UPLC Chromatographic Conditions for Cortisol Metabolite Separation

ParameterCondition 1Condition 2
System UPLC-MS/MSHPLC-MS/MS
Column C18 (e.g., 2.1 x 100 mm, 1.7 µm)C8
Mobile Phase A Water with 0.1% Formic AcidWater
Mobile Phase B Acetonitrile or MethanolMethanol/Acetonitrile
Gradient Gradient elutionTernary gradient
Flow Rate 0.2 - 0.5 mL/minVariable
Column Temperature 30 - 50 °CNot specified
Injection Volume 5 - 20 µLNot specified
Detector Tandem Mass SpectrometerTandem Mass Spectrometer

Table 2: Representative Retention Times for Cortisol Metabolites

Data from a study using a C18 column with a gradient elution. nih.gov

CompoundRetention Time (minutes)
Cortisone6.53
Cortisol-D48.00
Cortisol8.02
Allo-tetrahydrocortisol 13.02
Tetrahydrocortisol13.80
Tetrahydrocortisone14.61

These findings underscore the capability of modern HPLC and UPLC systems to achieve excellent separation of complex steroid mixtures. For the analysis of this compound, these established methods provide a robust framework, ensuring accurate and reliable quantification when used as an internal standard or for tracer studies.

Research Applications in Steroid Biochemistry and Metabolism

Investigation of Steroidogenesis and Metabolic Flux in In Vitro Systems

In vitro models are indispensable for dissecting the molecular mechanisms of steroidogenesis and metabolism. Allo-3α-tetrahydro Cortisol-d7, in conjunction with other deuterated steroids, facilitates the tracing of metabolic pathways and the calculation of metabolic flux rates within these controlled experimental environments.

The use of deuterated steroids is a powerful technique for investigating the kinetics of enzymes involved in steroid metabolism. The kinetic isotope effect (KIE), which is the change in the rate of a reaction upon isotopic substitution, can provide insights into the rate-determining steps of an enzymatic reaction. acs.orgresearchgate.netnih.govnih.gov For instance, studies on 3-ketosteroid-Δ1-dehydrogenases have utilized deuterated steroids to elucidate the reaction mechanism, confirming a Ping-Pong bi-bi kinetic mechanism where substrate binding, steroid dehydrogenation, and enzyme reoxidation occur at comparable rates. researchgate.netmdpi.com While direct kinetic studies specifically employing this compound are not extensively detailed in publicly available literature, the principles of using deuterated tracers are well-established. By introducing a known concentration of the deuterated standard, researchers can precisely quantify the enzymatic conversion of the native substrate, thereby determining key kinetic parameters such as Km and Vmax.

Table 1: Application of Deuterated Tracers in Enzyme Kinetic Studies

Enzyme Class Kinetic Parameter Investigated Principle of Measurement
Dehydrogenases Rate-determining step, Transition state Kinetic Isotope Effect (KIE)
Reductases Substrate affinity (Km), Maximum velocity (Vmax) Stable Isotope Dilution Mass Spectrometry

Elucidation of Endogenous Steroid Profile Perturbations in Research Models (non-clinical)

Non-clinical research models are essential for understanding how various factors can alter the delicate balance of endogenous steroids. This compound plays a critical role in these studies by enabling the precise measurement of changes in steroid profiles.

Understanding the pathways of glucocorticoid clearance is vital for comprehending their physiological and pathological roles. clinpgx.org Experimental systems, often involving animal models or sophisticated in vitro setups, are used to trace the metabolic fate of glucocorticoids. By administering a glucocorticoid and using deuterated standards like this compound for analysis, researchers can accurately quantify the formation of various metabolites over time. nih.gov This allows for the determination of clearance rates and the identification of major metabolic pathways under different experimental conditions. nih.gov

Table 2: Enzyme Activity Ratios Assessed Using Deuterated Standards

Enzyme Substrate Product Ratio Measured Research Implication
5α-Reductase Cortisol Allo-tetrahydrocortisol allo-THF / THF Assessment of androgen metabolism and glucocorticoid clearance
5β-Reductase Cortisol Tetrahydrocortisol (B1682764) THF / allo-THF Evaluation of glucocorticoid and androgen catabolism
11β-HSD Type 1 Cortisone (B1669442) Cortisol Cortisol / Cortisone Study of glucocorticoid activation in peripheral tissues

Applications in Pre-Clinical and Mechanistic Research

In pre-clinical research, this compound is a valuable tool for investigating the mechanisms of action of new therapeutic agents that may impact steroid metabolism. nih.govnih.gov For instance, if a drug is hypothesized to inhibit 5α-reductase, its effect can be precisely quantified by measuring changes in the urinary or plasma ratio of 5α- to 5β-reduced cortisol metabolites using stable isotope dilution mass spectrometry with the aid of deuterated standards. Furthermore, in mechanistic studies aiming to understand the pathophysiology of diseases with a steroid component, accurate profiling of steroid hormones and their metabolites is essential. eur.nlmdpi.com this compound, as part of a panel of internal standards, provides the analytical rigor required for such investigations.

Studying the Effects of Experimental Interventions on Steroid Metabolism

A significant application of this compound is in clinical and preclinical studies investigating how experimental interventions, such as the administration of pharmaceutical agents, affect steroid metabolism. By providing a stable reference, it allows for the precise measurement of changes in steroid metabolite concentrations in response to the intervention.

Detailed Research Findings:

One area of investigation is the effect of 5α-reductase inhibitors on steroid metabolism. These drugs, such as dutasteride, are used to treat conditions like benign prostatic hyperplasia and androgenetic alopecia. They work by blocking the conversion of testosterone to the more potent dihydrotestosterone. However, 5α-reductase also plays a crucial role in the metabolism of cortisol, specifically in the formation of Allo-3α-tetrahydro Cortisol.

In a hypothetical study designed to investigate the in vivo effects of a 5α-reductase inhibitor on cortisol metabolism, this compound would be used as an internal standard to quantify urinary concentrations of key cortisol metabolites. The data would likely show a significant decrease in the excretion of Allo-3α-tetrahydro Cortisol following treatment with the inhibitor, reflecting the drug's mechanism of action. The use of the deuterated standard would be essential for the confidence in these quantitative results.

Below is an illustrative data table representing the kind of findings that would be generated in such a study.

Steroid MetabolitePre-Intervention (ng/24h)Post-Intervention (ng/24h)% Change
Allo-3α-tetrahydro Cortisol1500300-80%
Tetrahydrocortisol20003500+75%
Tetrahydrocortisone (B135524)25002600+4%

This table is illustrative and represents expected outcomes based on the mechanism of 5α-reductase inhibitors.

Biomarker Discovery Research for Metabolic Pathway Dysregulation

The accurate measurement of steroid metabolites is crucial in the discovery and validation of biomarkers for diseases characterized by dysregulated metabolic pathways. Adrenal gland disorders, such as Cushing's syndrome or adrenocortical carcinomas, often present with distinct steroid metabolite profiles. This compound facilitates the reliable quantification of Allo-3α-tetrahydro Cortisol, a potential biomarker in this context.

Detailed Research Findings:

Research has shown that the urinary steroid profile can be a valuable tool in the differential diagnosis of adrenal tumors. researchgate.netbirmingham.ac.uk For instance, studies have demonstrated that patients with adrenocortical carcinomas may exhibit altered cortisol metabolism, leading to changes in the ratios of different steroid metabolites. The use of deuterated internal standards, including this compound, is fundamental to the LC-MS/MS methods employed in these studies to generate the high-quality data needed for biomarker identification.

A study investigating urinary steroid profiles in patients with adrenal adenomas versus those with adrenocortical carcinomas would rely on precise quantification. The findings might indicate a significantly different excretion of Allo-3α-tetrahydro Cortisol in the two groups, highlighting its potential as part of a biomarker panel.

The following table illustrates the potential differences in urinary steroid metabolite concentrations that could be observed in such a biomarker discovery study.

Biomarker CandidateControl Group (ng/24h)Adrenal Adenoma (ng/24h)Adrenocortical Carcinoma (ng/24h)
Allo-3α-tetrahydro Cortisol1200 ± 3002500 ± 500800 ± 200
Tetrahydro-11-deoxycortisol50 ± 1560 ± 20500 ± 150
Pregnenetriol100 ± 30120 ± 40800 ± 250

This table is for illustrative purposes, demonstrating the potential of Allo-3α-tetrahydro Cortisol as a biomarker. Data is hypothetical.

Research into Isotope Effects in Steroid Metabolism

The substitution of hydrogen with deuterium (B1214612) in a molecule like this compound can lead to a kinetic isotope effect (KIE). nih.govwikipedia.org This phenomenon arises because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially leading to a slower rate of reaction if this bond is broken in the rate-determining step of a metabolic process. libretexts.org

While this compound is primarily used as an internal standard where it is not intended to undergo further metabolism, the theoretical potential for a KIE is relevant in the broader context of using deuterated compounds in metabolic research. For instance, if a deuterated precursor is used to trace a metabolic pathway, a KIE could potentially alter the rate of formation of its metabolites compared to the non-deuterated counterpart.

In the context of the metabolism of cortisol to Allo-3α-tetrahydro Cortisol, the key enzymatic step is the 5α-reduction of cortisol. If a study were to use deuterated cortisol to trace this pathway, the rate of formation of Allo-3α-tetrahydro Cortisol might be slightly slower than that of the endogenous, non-deuterated cortisol. This is a consideration in the design and interpretation of tracer studies. However, when this compound is used as an internal standard for the quantification of the endogenous metabolite, the KIE is not a factor as it is not being metabolized.

Future Directions and Advanced Research Considerations

Development of Novel Analytical Approaches for Deuterated Steroid Metabolites

The pursuit of greater sensitivity and specificity in steroid analysis is a primary driver of innovation. Future analytical methods will rely heavily on high-purity, stereospecifically synthesized deuterated standards like Allo-3α-tetrahydro Cortisol-d7 to push the limits of detection and accuracy. nih.gov One area of advancement is the refinement of dynamic Multiple Reaction Monitoring (dMRM) methods in both gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net These techniques improve detection sensitivity by scheduling the monitoring of specific ion transitions only around the expected retention time of the analyte, thereby reducing noise and enhancing signal intensity. researchgate.net

The use of stable isotope-labeled internal standards is integral to these advanced methods, as they co-elute with the endogenous analyte and experience identical conditions during extraction, derivatization, and ionization. sigmaaldrich.com This minimizes analytical variability and allows for precise quantification even at picogram levels. nih.gov Future work will focus on developing methods that can simultaneously measure a larger number of steroid metabolites, including isomers like tetrahydrocortisol (B1682764) and allo-tetrahydrocortisol, which requires chromatographic conditions capable of resolving these structurally similar compounds. unito.itunimi.it this compound is essential for ensuring the accuracy of these next-generation multiplex assays.

Integration with Systems Biology and Metabolomics Research

Systems biology and metabolomics aim to provide a comprehensive understanding of complex biological systems by studying the entirety of metabolites (the metabolome). In steroid research, or "steroidomics," this involves profiling the complete network of steroid hormones and their metabolites to understand physiological and pathological states. researchgate.netisotope.com Stable isotope dilution analysis, which uses standards like this compound, is the gold standard for achieving the absolute quantification necessary for meaningful metabolomics studies. nih.gov

Accurate quantification allows researchers to build robust models of steroid metabolic pathways and understand how these networks are perturbed in disease. researchgate.netsigmaaldrich.com For instance, by measuring the precise concentrations of cortisol and its downstream metabolites, including allo-tetrahydrocortisol, researchers can gain insights into the activity of key enzymes like 5α-reductase. healthmatters.iohealthmatters.io This information is critical for investigating the pathophysiology of endocrine disorders and discovering potential biomarkers. nih.gov The integration of quantitative data obtained using deuterated standards facilitates the comparison of data across different studies and over time, a crucial requirement for large-scale systems biology research. sigmaaldrich.com

Table 1: Application of Deuterated Standards in Metabolomics Workflow

Research Phase Role of this compound Outcome
Method Development Establishes retention time and fragmentation patterns for the target analyte (Allo-tetrahydrocortisol). Creation of a highly specific and sensitive detection method.
Sample Preparation Spiked into biological samples (e.g., urine, plasma) at a known concentration before extraction. Corrects for analyte loss during sample processing.
LC-MS/MS Analysis Co-elutes with the endogenous analyte, providing a stable reference signal. Minimizes variations from instrument drift and matrix effects.

| Data Analysis | The ratio of the endogenous analyte peak area to the internal standard peak area is used for quantification. | Provides accurate, absolute concentration values for building metabolic models. |

Expansion of Deuterated Steroid Panels for Comprehensive Profiling in Research

The clinical and research focus is shifting from single-hormone analysis to comprehensive steroid profiling, which provides a more complete picture of endocrine function. researchgate.net This "steroidome" approach requires the simultaneous quantification of dozens of steroid precursors and metabolites. isotope.com The development of these expanded analytical panels is critically dependent on the availability of a corresponding panel of high-purity, stable isotope-labeled internal standards. isotope.com

This compound is a key component of such panels, representing a major pathway of cortisol metabolism. nih.govnih.gov Future research will involve synthesizing and validating a wider array of deuterated steroids to cover all major and minor metabolic pathways. This will enable more nuanced investigations into endocrine health and disease, allowing researchers to identify subtle shifts in steroid networks that may be early indicators of pathology. The availability of comprehensive deuterated panels is essential for the standardization and clinical translation of these powerful profiling methods. sigmaaldrich.com

Applications in Mechanistic Toxicology and Drug Metabolism Research

Understanding how drugs and environmental toxicants interact with steroid metabolism is a crucial aspect of safety assessment. Stable isotope-labeled standards are powerful tools in these investigations. researchgate.net In drug metabolism studies, deuterated standards are used to develop assays that assess a new drug's potential to inhibit or induce key metabolic enzymes, particularly the Cytochrome P450 (CYP) family. bioivt.comcriver.com

For example, a new chemical entity could be screened for its effect on cortisol metabolism. By using this compound as an internal standard, researchers can accurately quantify any changes in the production of allo-tetrahydrocortisol after exposure to the compound. This provides direct evidence of interference with enzymes like 5α-reductase or other parts of the steroidogenic pathway. healthmatters.io

Furthermore, stable isotope-labeled tracers can be used in pharmacokinetic studies to differentiate between the body's own (endogenous) hormone production and an administered (exogenous) compound. nih.gov This allows for precise studies of how a drug is absorbed, distributed, metabolized, and excreted without the confounding influence of natural hormone fluctuations. This is particularly important for assessing the safety of new drugs that may have off-target effects on the endocrine system. researchgate.net

Table 2: Illustrative Use Case in a CYP Inhibition Assay

Assay Component Description Role of Deuterated Standard
Test System Human liver microsomes, which contain CYP enzymes. Not directly involved, but the system metabolizes steroids.
Probe Substrate A known steroid precursor that is metabolized by a specific CYP enzyme. The endogenous product of this reaction is the target analyte.
Test Compound A new drug being evaluated for its potential to inhibit the CYP enzyme. The "perpetrator" drug that may cause a drug-drug interaction. criver.com
Internal Standard e.g., this compound Added to the reaction mixture to enable precise quantification of the endogenously produced metabolite (e.g., allo-tetrahydrocortisol).

| Outcome Measurement | The rate of metabolite formation is measured in the presence and absence of the test compound. | A decrease in metabolite formation indicates CYP inhibition by the new drug. nih.gov |

Computational and Modeling Approaches for Steroid Metabolism Pathway Elucidation

Mechanistic computational models are becoming increasingly important for understanding the complex dynamics of steroidogenesis. These models aim to simulate the entire network of biochemical reactions, from cholesterol uptake to the secretion of final steroid hormones. The development and validation of these sophisticated models are entirely dependent on high-quality, quantitative experimental data.

Internal standards like this compound enable the generation of precise concentration data that is used to parameterize and calibrate the models. For example, by measuring the rate of cortisol conversion to its downstream metabolites under various conditions, researchers can calculate the kinetic parameters of the enzymes involved. This data is then fed into the computational model to ensure it accurately reflects biological reality. Once validated, these models can be used to predict how the steroid network will respond to perturbations, such as exposure to an endocrine-disrupting chemical or the effect of a genetic mutation in a steroidogenic enzyme. This predictive capability is invaluable for hypothesis generation and for reducing the need for extensive animal testing in toxicology and drug development.

Q & A

Q. What analytical methods are recommended for quantifying Allo-3α-tetrahydro Cortisol (A-THF) in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, utilizing deuterated internal standards (e.g., [²H₆]-A-THF) to correct for matrix effects and ionization efficiency. Stable isotope dilution ensures precision, particularly for low-abundance metabolites. Sample preparation involves enzymatic hydrolysis (e.g., β-glucuronidase treatment) followed by solid-phase extraction (SPE) to isolate cortisol metabolites .

Internal Standards Application
[²H₆]-A-THFQuantification of A-THF
[²H₄]-cortisolCortisol baseline correction
[²H₈]-cortisoneCortisone metabolite profiling

Q. How does Allo-3α-tetrahydro Cortisol differ structurally from other tetrahydrocortisol isomers?

A-THF is a 5α-reduced metabolite of cortisol, distinguished by its allo-configuration (C5 hydrogen in the α-position). This contrasts with 5β-tetrahydrocortisol (THF), where the C5 hydrogen is β-oriented. Structural differences impact chromatographic retention times and binding affinity to glucocorticoid receptors .

Q. What are the key considerations for sample storage to prevent A-THF degradation?

Storage at +4°C is recommended for short-term stability, while long-term studies require freezing at -80°C to inhibit enzymatic or oxidative degradation. Avoid repeated freeze-thaw cycles, and use preservatives (e.g., sodium azide) in urine samples to suppress microbial activity .

Advanced Research Questions

Q. How can co-eluting cortisol metabolites (e.g., A-THF vs. THF) be resolved chromatographically?

Optimize column chemistry (e.g., C18 with embedded polar groups) and mobile phase composition (e.g., methanol/water with 0.1% formic acid). Gradient elution profiles improve separation, while high-resolution mass spectrometry (HRMS) differentiates isomers via exact mass and fragmentation patterns .

Q. What statistical approaches address discrepancies in A-THF quantification across studies?

  • Data Normalization : Use creatinine-adjusted values for urinary metabolites.
  • Limit of Detection (LOD) Handling : Replace values below LOD with ½ LOD to minimize bias in population-level analyses .
  • Multivariate Regression : Adjust for covariates (e.g., age, BMI) that influence cortisol metabolism .

Q. How can immunoassays be validated for specificity against cross-reactive metabolites?

Perform cross-reactivity tests with structurally similar compounds (e.g., 5β-THF, cortisone). Use LC-MS/MS as a reference method to confirm immunoassay accuracy. For critical applications, monoclonal antibodies with epitope specificity for the 3α-hydroxyl group reduce false positives .

Q. What experimental designs are optimal for longitudinal studies of A-THF dynamics?

  • Diurnal Sampling : Collect serial samples (e.g., saliva, plasma) to capture circadian rhythms.
  • Stimulatory Tests : Administer dexamethasone to suppress endogenous cortisol and measure A-THF recovery kinetics.
  • Cohort Stratification : Group participants by metabolic phenotypes (e.g., CYP3A4 activity) to assess enzyme-mediated variability .

Methodological Challenges and Solutions

Q. How to mitigate matrix effects in LC-MS/MS quantification of A-THF?

  • Dilution Studies : Validate linearity after diluting samples with high lipid/protein content.
  • Post-Column Infusion : Identify ion suppression zones and adjust chromatographic conditions .

Q. What validation parameters are critical for A-THF assays?

Parameter Acceptance Criteria
LinearityR² ≥ 0.99 over physiological range
Intra-day PrecisionCV ≤ 15%
Recovery85–115% vs. internal standard
Lower Limit of Quantitation (LLOQ)Signal-to-noise ratio ≥ 10

Q. How to interpret conflicting data on A-THF’s role in glucocorticoid activity?

A-THF exhibits minimal glucocorticoid receptor affinity but modulates 11β-hydroxysteroid dehydrogenase (11β-HSD) activity. Discrepancies arise from tissue-specific enzyme expression (e.g., 11β-HSD2 in kidneys vs. 11β-HSD1 in liver). Use in vitro models (e.g., transfected cell lines) to isolate enzymatic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.